molecular formula C14H14BrNO3S B6383698 3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% CAS No. 1261977-40-5

3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%

Cat. No. B6383698
CAS RN: 1261977-40-5
M. Wt: 356.24 g/mol
InChI Key: NGMFUUMEUUYKIY-UHFFFAOYSA-N
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Description

3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% (3-B5-DMPP) is an organic compound with a wide range of applications in scientific research. It is a brominated phenol that has been widely used in the synthesis of other compounds, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been widely used in scientific research due to its ability to act as a chelating agent and its potential to interact with metal ions. It has been used in the study of biochemical and physiological processes, such as enzyme activity and the regulation of gene expression. It has also been used in the synthesis of other compounds, such as polymers and surfactants.

Mechanism of Action

3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% acts as a chelating agent, meaning that it can bind to metal ions and form stable complexes. This interaction is essential for many biochemical and physiological processes, such as enzyme activity and the regulation of gene expression. It is also important for the synthesis of other compounds, such as polymers and surfactants.
Biochemical and Physiological Effects
3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to have a wide range of effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes, such as cyclooxygenase and tyrosinase. It has also been shown to regulate gene expression, as well as to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The use of 3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% in lab experiments has several advantages, such as its low cost and easy synthesis method. However, it also has some limitations, such as its potential to interact with metal ions and its potential to induce apoptosis in cancer cells. Therefore, it is important to use caution when using 3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% in lab experiments.

Future Directions

The potential applications of 3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% are vast and varied. Future research could focus on the further study of its effects on biochemical and physiological processes, as well as its potential to be used in the synthesis of other compounds. Additionally, further research could be conducted on its potential to interact with metal ions and its potential to induce apoptosis in cancer cells.

Synthesis Methods

3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% can be synthesized by a two-step process. The first step involves the reaction of 4-nitrobenzaldehyde and N,N-dimethylsulfamoyl chloride in the presence of an acid catalyst to form 4-N,N-dimethylsulfamoylphenylhydrazone. The second step involves the bromination of the hydrazone with bromine in the presence of a base to yield 3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%. This synthesis method is simple and cost-effective, and has been widely used in the synthesis of other compounds.

properties

IUPAC Name

4-(3-bromo-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3S/c1-16(2)20(18,19)14-5-3-10(4-6-14)11-7-12(15)9-13(17)8-11/h3-9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMFUUMEUUYKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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